azithromycin

Description

Historical Context and Evolution within Macrolide Antibiotics

The discovery of azithromycin (B1666446) is a notable achievement in modern medicinal chemistry, originating from the research laboratories of the pharmaceutical company Pliva in Zagreb, Croatia (then Yugoslavia). In 1980, a team of Pliva researchers, including Dr. Slobodan Đokić, Gabrijela Kobrehel, Gorjana Lazarevski, and Zrinka Tamburašev, successfully synthesized the compound. doaj.orgsrce.hrresearchgate.net This discovery was the culmination of efforts to improve upon the properties of existing macrolide antibiotics, particularly erythromycin (B1671065), which had been in clinical use since 1952. quora.com

Erythromycin, a 14-membered macrolide, was known for its efficacy against Gram-positive bacteria but suffered from poor stability in acidic environments, leading to gastrointestinal intolerance and limiting its oral bioavailability. wikipedia.orgnih.gov This limitation spurred the development of semi-synthetic derivatives like clarithromycin (B1669154) and roxithromycin (B50055), which offered improved pharmacokinetic profiles. nih.govresearchgate.net

Pliva patented their novel compound in 1981 and subsequently began to commercialize it. wikipedia.orgwipo.int Recognizing the global potential of this compound, Pliva entered into a licensing agreement with Pfizer in 1986. wikipedia.orgwipo.int This partnership granted Pfizer the rights to market this compound in Western Europe and the United States, where it was launched under the brand name Zithromax. wikipedia.orgwipo.int Pliva retained the rights to sell the drug in Central and Eastern Europe under its own brand name, Sumamed. doaj.orgwipo.int The commercial success of this compound was substantial, with global sales peaking at over $2 billion in 2005. nih.govwipo.int The discovery and successful commercialization of this compound positioned Pliva as one of the few pharmaceutical companies to have developed a blockbuster drug. doaj.orgresearchgate.net

Azalide Subclass Distinction and Significance

This compound is the first member of a distinct subclass of macrolide antibiotics known as azalides. doaj.orgsrce.hrwikipedia.orgwikipedia.org This classification is defined by a key structural modification: the insertion of a nitrogen atom into the 14-membered lactone ring of erythromycin A, creating a more stable 15-membered ring. doaj.orgwikipedia.orgnih.gov This structural change is achieved through a series of chemical reactions, including the Beckmann rearrangement of erythromycin A oxime. doaj.orgsrce.hrresearchgate.net The resulting compound is chemically known as 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A. doaj.orgsrce.hr

The significance of this azalide structure lies in the profound impact it has on the compound's physicochemical and pharmacokinetic properties compared to traditional macrolides like erythromycin. The key distinctions and their significance are summarized in the table below.

| Feature | Erythromycin (Macrolide) | This compound (Azalide) | Significance of Azalide Distinction |

| Ring Structure | 14-membered lactone ring | 15-membered lactone ring with a nitrogen atom | The nitrogen atom enhances acid stability and alters pharmacokinetic properties. wikipedia.orgnih.gov |

| Acid Stability | Unstable in gastric acid | Stable in gastric acid | Improved oral bioavailability and reduced gastrointestinal side effects. wikipedia.orgnih.govnih.gov |

| Tissue Penetration | Moderate | High and sustained | This compound concentrates effectively in tissues, leading to a long half-life and allowing for shorter treatment courses. wikipedia.orgnih.govnih.gov |

| Spectrum of Activity | Primarily Gram-positive bacteria | Broad-spectrum, including enhanced activity against certain Gram-negative bacteria (e.g., Haemophilus influenzae) and atypical pathogens. nih.govmdpi.compharmgkb.org | The modified structure allows for better penetration into the outer membrane of Gram-negative bacteria. |

The introduction of the nitrogen atom into the macrolide ring was a groundbreaking development that overcame major limitations of earlier antibiotics in this class, establishing the azalides as a clinically important group of antimicrobials. nih.govmdpi.com

Overview of Research Paradigms for this compound

Research into this compound has evolved beyond its initial discovery and characterization as an antibacterial agent. Several key research paradigms have emerged, focusing on its mechanism of action, immunomodulatory effects, and the challenge of antimicrobial resistance.

Mechanism of Action: The primary antibacterial mechanism of this compound is the inhibition of protein synthesis in susceptible bacteria. wikipedia.orgijpsjournal.com It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA within the peptide exit tunnel. nih.govresearchgate.net This binding action obstructs the path of newly synthesized peptides, thereby halting bacterial growth. nih.gov While generally considered bacteriostatic, this compound can exhibit bactericidal activity at higher concentrations against certain pathogens. nih.govijpsjournal.com Research continues to explore the nuances of its interaction with the ribosomal complex of different bacterial species. nih.gov

Immunomodulatory Effects: A significant area of ongoing research is the investigation of this compound's immunomodulatory properties, which are distinct from its antimicrobial activity. ijpsjournal.comnih.gov Studies have shown that this compound can modulate the function of various immune cells, including neutrophils and macrophages. nih.gov It has been observed to suppress the production of pro-inflammatory cytokines, inhibit the influx of neutrophils to sites of inflammation, and promote the resolution of inflammation. ijpsjournal.comnih.gov These effects are being explored for their therapeutic potential in chronic inflammatory diseases, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD), as well as in the context of viral infections. ijpsjournal.comnih.gov

Antimicrobial Resistance: The widespread use of this compound has inevitably led to the emergence of bacterial resistance, a critical area of research. ijpsjournal.comwisdomlib.org The primary mechanisms of resistance to macrolides, including this compound, involve modification of the drug's target on the ribosome (often through methylation of the 23S rRNA), active efflux of the drug from the bacterial cell, and enzymatic inactivation of the antibiotic. nih.govnih.gov Research is focused on understanding the genetic and molecular basis of these resistance mechanisms, monitoring the prevalence of resistant strains, and developing strategies to overcome or mitigate resistance. ijpsjournal.comresearchgate.net This includes the development of new derivatives and combination therapies. mdpi.comijpsjournal.com

Structure

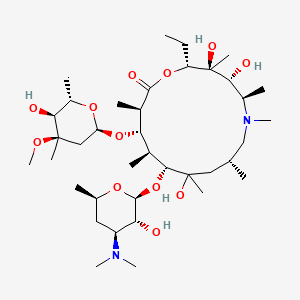

2D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R,8R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36?,37-,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTOSJVFKKJCRP-ZOFOWXHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Amorphous solid | |

CAS No. |

83905-01-5 | |

| Record name | 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZITHROMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113-115 °C, White crystalline powder. mp: 126 °C. Optical rotation: -41.4 deg at 26 °C/D (c = 1 in CHCl3) /Azithromycin dihydrate/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 154 | |

| Record name | AZITHROMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Mechanisms of Action

Azithromycin's efficacy as an antibiotic is rooted in its ability to selectively disrupt protein synthesis in susceptible microorganisms. This is achieved through a series of precise molecular interactions with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Ribosomal Targeting and Protein Synthesis Inhibition

This compound (B1666446) acts by reversibly binding to the 50S ribosomal subunit of susceptible bacteria, which is the large subunit of the bacterial ribosome. medex.com.bdmdpi.comtaylorandfrancis.com This binding event is the primary step in its mechanism of action, leading to the inhibition of microbial protein synthesis, while nucleic acid synthesis remains unaffected. medex.com.bd The interaction is complex, involving a two-step process where the drug first occupies a low-affinity site before transitioning to a much tighter, high-affinity binding state. nih.govresearchgate.net This binding ultimately prevents bacteria from producing essential proteins required to carry out their vital functions. medex.com.bd

Interaction with 23S Ribosomal RNA (rRNA)

The primary binding site for this compound is located on the 23S rRNA component of the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel. mdpi.comquizlet.comresearchgate.net This interaction is critical for its inhibitory effect. taylorandfrancis.com Key nucleotides in domain V of the 23S rRNA, such as A2058 and A2059 (using E. coli numbering), are crucial for this interaction. mdpi.comnih.govmdpi.comasm.org Mutations in these specific nucleotides are a primary mechanism by which bacteria develop resistance to macrolide antibiotics. mdpi.comnih.gov For instance, mutations like A2058G and C2611T in Pseudomonas aeruginosa have been shown to confer resistance to this compound. nih.gov Other important interaction points include nucleotide U2609, which is implicated in the high-affinity binding site, and A751, which is targeted by functionalized analogs of this compound designed to mimic natural stalling peptides. nih.govnih.gov The binding of this compound can induce conformational changes in these rRNA nucleotides, which helps to stabilize its position within the ribosome and enhance its inhibitory action. mdpi.com

Table 1: Key 23S rRNA Nucleotides in this compound Interaction

| Nucleotide (E. coli numbering) | Role in Interaction | Species Studied |

| A2058 / A2059 | Part of the primary binding site; mutations confer resistance. mdpi.comnih.govmdpi.comasm.org | Pseudomonas aeruginosa, Neisseria gonorrhoeae |

| U2609 | Implicated in the high-affinity binding site; substitution facilitates tighter binding. nih.govnih.gov | Escherichia coli |

| A751 | Interacts with the nascent peptide and is a target for drug analogs. nih.gov | Escherichia coli |

| C2610 | Acts as a sensor for the antibiotic structure during nascent peptide-dependent stalling. pnas.org | General Bacteria |

| C2611 | Mutation (C2611T) confers resistance. nih.gov | Pseudomonas aeruginosa |

Inhibition of Translocation and Peptide Chain Elongation

By binding within the peptide exit tunnel, this compound physically obstructs the pathway for the elongating polypeptide chain. mdpi.commdpi.com This steric hindrance primarily inhibits the translocation step of protein synthesis, which is the movement of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome. quizlet.com This blockage prevents the peptide chain from being extended, effectively halting protein synthesis. quizlet.com While it was traditionally thought that macrolides stop the synthesis of every protein after a few amino acids, more recent evidence shows the inhibition is often context-specific, depending on the sequence of the nascent peptide. researchgate.netnih.gov

Modulation of the Nascent Peptide Exit Tunnel

This compound's role extends beyond being a simple "plug" in the ribosomal tunnel. pnas.orgnih.gov It actively modulates the environment of the nascent peptide exit tunnel, which is approximately 100 Å long and is formed by components of the 23S rRNA and ribosomal proteins L4 and L22. researchgate.netpnas.org The drug's presence can narrow the tunnel's diameter and induce conformational changes in the ribosome. mdpi.compnas.org This modulation is highly refined; the antibiotic is directly recognized as part of a composite signal, along with specific nascent peptide sequences, to trigger the arrest of translation. pnas.org The binding of this compound can make the ribosome more restrictive, leading to stalling when it encounters specific problematic amino acid combinations, such as Arg/Lys-X-Arg/Lys motifs. nih.govuic.edu The desosamine (B1220255) sugar moiety of this compound extends toward the peptidyl transferase center (PTC), contributing to this obstruction. mdpi.com

Species-Specific Ribosomal Binding Dynamics

Research has revealed that the binding dynamics of this compound can vary between different bacterial species. nih.gov This species-specificity may account for discrepancies in binding modes observed in different organisms. nih.gov A notable example is the difference in stoichiometry between Escherichia coli and Deinococcus radiodurans. nih.govresearchgate.net In E. coli, kinetic and footprinting analyses show that one molecule of this compound binds per ribosome at a time, with the low- and high-affinity sites being mutually exclusive. nih.gov In contrast, studies on Deinococcus radiodurans indicate that two molecules of this compound bind cooperatively to a single ribosome, with one molecule at the conventional macrolide site and a second molecule located further down the exit tunnel. nih.govresearchgate.netresearchgate.net

Impact on Ribosomal Subunit Assembly

In addition to inhibiting the function of mature ribosomes, this compound also interferes with their formation. researchgate.netresearchgate.netnih.gov Specifically, it inhibits the assembly of the large 50S ribosomal subunit. researchgate.netnih.govnih.gov This effect is concentration-dependent. researchgate.netnih.gov In organisms such as Haemophilus influenzae and Staphylococcus aureus, this compound has been shown to prevent the formation of the 50S subunit, while the synthesis of the 30S subunit is not affected. researchgate.netnih.gov This inhibition of ribosome biosynthesis represents a second target for the antibiotic. nih.gov Studies comparing this compound to erythromycin (B1671065) in H. influenzae found that this compound had a ninefold greater effect on inhibiting 50S subunit formation. researchgate.netnih.gov This interference leads to the accumulation of 50S precursor particles which are then degraded by cellular ribonucleases. nih.govetsu.edu

Table 2: Comparative Inhibitory Effects of this compound and Erythromycin

| Organism | Process Inhibited | This compound IC₅₀ | Erythromycin IC₅₀ | Reference |

| Haemophilus influenzae | Growth, Translation, Viability | 0.4 µg/mL | 1.5 µg/mL | researchgate.netnih.gov |

| Staphylococcus aureus | Growth | 2.5 µg/mL | Not specified | nih.gov |

| Staphylococcus aureus | Translation & 50S Formation | 5.0 µg/mL | Not specified | nih.gov |

Bacteriostatic versus Bactericidal Mechanisms

The action of an antibiotic is typically categorized as either bacteriostatic, meaning it inhibits the growth and reproduction of bacteria, or bactericidal, meaning it directly kills the bacteria. nih.gov The distinction is formally made based on the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a ≥99.9% (or 1,000-fold) reduction in bacterial density. idstewardship.com An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4. nih.govidstewardship.com

This compound is generally considered a bacteriostatic agent. asm.orgnih.gov However, this classification is not absolute, as it can exhibit bactericidal activity at higher concentrations against certain susceptible bacterial species. nih.govnih.gov This concentration-dependent bactericidal effect is a key feature of its antimicrobial profile. asm.orgderangedphysiology.com For instance, against Haemophilus influenzae, this compound has demonstrated a rapid bactericidal effect, with an MBC equal to or up to four times greater than the MIC. nih.govoup.com In contrast, for other organisms, the concentration required to achieve bactericidal action can be significantly higher than the MIC.

The clinical relevance of the bacteriostatic versus bactericidal nature of antibiotics is a subject of ongoing discussion, with factors such as the infection site, the pathogen, and the host's immune status influencing the required mechanism of action. nih.gov For many infections, a bacteriostatic agent that halts bacterial proliferation, allowing the host's immune system to clear the infection, is sufficient.

The following table presents research findings on the MIC and MBC of this compound for various bacterial species, illustrating its variable activity.

| Bacterial Species | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio | Primary Effect | Source |

|---|---|---|---|---|---|

| Haemophilus influenzae | 0.06 - 1 | ≤ 4 times the MIC | ≤ 4 | Bactericidal | nih.govoup.com |

| Streptococcus pyogenes | ≤ 0.5 (MIC90) | 5.0 (MBC50) | > 4 | Bacteriostatic | nih.govmicrobiologyresearch.org |

| Streptococcus pneumoniae | > 1 (Resistant Strains) | Not specified | Not specified | Bacteriostatic | oup.com |

| Staphylococcus aureus | 0.5 - 8.0 | Not specified | Not specified | Bacteriostatic | pharmascholars.com |

| Bacillus pumilus | 1.0 | 2.0 | 2 | Bactericidal | pharmascholars.comresearchgate.net |

| Escherichia coli | > 64.0 | > 64.0 | Not applicable | Resistant | pharmascholars.comresearchgate.net |

| Pseudomonas spp. | > 64.0 | > 64.0 | Not applicable | Resistant | pharmascholars.comresearchgate.net |

Mechanisms of Antimicrobial Resistance to Azithromycin

Target Site Modifications

Target site modifications are a significant strategy employed by bacteria to counteract the effects of azithromycin (B1666446). These changes primarily occur within the 50S ribosomal subunit, where this compound binds to inhibit protein synthesis. nih.gov The two main types of target site modifications are methylation of ribosomal RNA (rRNA) and mutations in the genes encoding rRNA. nih.govnih.gov

Methylation of specific nucleotides in the 23S rRNA component of the 50S ribosomal subunit is a widespread mechanism of resistance to macrolides, including this compound. nih.govresearchgate.net This modification is catalyzed by a family of enzymes known as rRNA methyltransferases. nih.gov

The most clinically significant mechanism of macrolide resistance is the methylation of 23S rRNA by enzymes encoded by erm (erythromycin ribosome methylase) genes. nih.govnih.gov These genes are often located on mobile genetic elements like plasmids, which facilitates their transfer between different bacteria. nih.govnih.gov The Erm enzymes add one or two methyl groups to a specific adenine (B156593) residue in the 23S rRNA. nih.govnih.gov This methylation leads to a conformational change in the ribosome, which in turn reduces the binding affinity of macrolide antibiotics. nih.gov The expression of erm genes can be either inducible or constitutive. nih.gov For instance, 14-membered macrolides like erythromycin (B1671065) are potent inducers of erm gene expression. nih.gov

The primary target for Erm methyltransferases is the adenine residue at position 2058 (A2058) in the 23S rRNA (E. coli numbering). nih.govnih.govmsu.ru The addition of methyl groups to the N6 position of A2058 sterically hinders the binding of this compound to the ribosome. nih.govrcsb.org Dimethylation of A2058, in particular, results in high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (a phenotype known as MLSB). nih.govrcsb.org While A2058 is the most common site, mutations at the adjacent A2059 residue have also been implicated in this compound resistance. nih.gov The conformation of the region around A2058 is crucial for its recognition by the ErmE methyltransferase. nih.gov

In addition to enzymatic modification, mutations in the genes encoding the 23S rRNA can also confer resistance to this compound. These mutations directly alter the drug's binding site on the ribosome. nih.govnih.gov

Several specific point mutations within domain V of the 23S rRNA have been associated with this compound resistance. In Neisseria gonorrhoeae, a C2611T mutation has been linked to low-level resistance. asm.org Studies on Pseudomonas aeruginosa have identified mutations such as A2058G and C2611T (in E. coli numbering, corresponding to A2045G and C2598T in P. aeruginosa) as conferring resistance to this compound. nih.gov Other reported mutations in various bacteria include changes at positions A2058 and A2059. nih.gov

Table 1: Examples of 23S rRNA Mutations Conferring this compound Resistance

| Mutation (E. coli numbering) | Organism(s) | Reference |

| A2058G | Pseudomonas aeruginosa, Streptococcus pneumoniae | nih.govnih.gov |

| A2059G | Streptococcus pneumoniae | nih.gov |

| C2611T | Neisseria gonorrhoeae, Pseudomonas aeruginosa | asm.orgnih.gov |

Mutations in the 23S rRNA directly affect the binding of this compound to the ribosome. rcsb.orgnih.gov These nucleotide substitutions can introduce steric clashes or remove key interaction points, thereby reducing the drug's affinity for its target. nih.gov For example, an A2058G mutation is thought to cause a steric clash with the macrolactone ring of the antibiotic. nih.gov The reduced binding affinity means that higher concentrations of the drug are required to inhibit protein synthesis, leading to clinical resistance. rcsb.org

Alterations in Ribosomal Proteins

Mutations in the proteins of the 50S ribosomal subunit, the binding site for this compound, can significantly reduce the drug's affinity, thereby conferring resistance. These changes are a key mechanism of defense for several bacterial species.

Mutations within the rplD and rplV genes, which encode the L4 and L22 ribosomal proteins respectively, are a well-documented cause of macrolide resistance. researchgate.netnih.gov These proteins have extended loops that line the peptide exit tunnel of the ribosome, a region adjacent to the macrolide binding site. nih.govnih.govpsu.edu Consequently, alterations in these loops can interfere with this compound binding. nih.gov

Research has identified numerous mutations in the L4 and L22 proteins that lead to reduced susceptibility to this compound in various bacteria, including Neisseria gonorrhoeae and Streptococcus pneumoniae. itg.beasm.orgnih.govnih.gov In some cases, these mutations emerge as an early step in the evolution of high-level resistance. itg.be For instance, studies on N. gonorrhoeae have shown that mutations in rplD and rplV can appear early during exposure to this compound. itg.be Similarly, in-vitro studies with S. pneumoniae have selected for mutants with changes in the L4 protein after serial passage in this compound. asm.org

While some mutations are found in both susceptible and resistant isolates, suggesting a limited role in resistance, others are significantly associated with increased minimum inhibitory concentrations (MICs) of this compound. nih.govplos.org For example, specific mutations in the rplD gene in N. gonorrhoeae have been significantly linked to this compound resistance. nih.govplos.orgbrieflands.com

| Gene | Protein | Mutation | Associated Bacteria | Reference |

|---|---|---|---|---|

| rplD | L4 | G70D | Neisseria gonorrhoeae | brieflands.com |

| rplD | L4 | V125A, A147G, R157Q | Neisseria gonorrhoeae | nih.govplos.org |

| rplD | L4 | Lys63Glu | Escherichia coli | nih.govoup.com |

| rplV | L22 | Deletion of Met82-Lys83-Arg84 | Escherichia coli | nih.gov |

| rplV | L22 | G95D, P99Q, A93E | Streptococcus pneumoniae | nih.gov |

Mutations in the L4 and L22 proteins confer resistance by inducing significant conformational changes in the 50S ribosomal subunit. oup.com These structural alterations can extend from the immediate vicinity of the mutation to more distant, functionally critical regions of the ribosome. oup.comresearchgate.net

L4 and L22 have elongated "tentacles" that probe the core of the large subunit, forming part of the lining of the peptide exit tunnel. nih.govpsu.eduresearchgate.net Mutations in these proteins can alter the tunnel's architecture. For example, certain L4 mutations can cause a narrowing of the peptide exit tunnel, which is thought to prevent this compound from binding effectively. nih.govoup.com Conversely, some L22 mutations may widen the tunnel, a change that still permits the antibiotic to bind but allows the nascent peptide chain to bypass the blockage, thus rendering the drug ineffective. researchgate.netnih.govoup.com

Efflux Pump Mechanisms

Efflux pumps are membrane-spanning protein complexes that actively transport a wide variety of substrates, including antibiotics like this compound, out of the bacterial cell. wikipedia.org This process of active efflux is a major mechanism of both intrinsic and acquired antibiotic resistance in bacteria. wikipedia.orgnih.gov Overexpression of these pumps can significantly increase bacterial resistance to antimicrobial agents. mdpi.com

Overview of Efflux Pump Families (MFS, ABC, RND)

Bacterial efflux pumps are categorized into several major superfamilies based on their structure, function, and energy source. wikipedia.orgnih.gov The most clinically significant families involved in multidrug resistance are the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) superfamily, and the Resistance-Nodulation-Cell Division (RND) superfamily. researchgate.netoup.com

Major Facilitator Superfamily (MFS): MFS transporters are single-component pumps embedded within the inner membrane. researchgate.netfrontiersin.org They utilize the proton motive force, typically exchanging a drug molecule for one or more protons, to energize the efflux process. oup.comfrontiersin.org MFS pumps are widespread among bacteria and are involved in the efflux of a diverse range of antibiotics. researchgate.net

ATP-Binding Cassette (ABC) Superfamily: ABC transporters are primary active transporters that couple drug extrusion to the hydrolysis of ATP. oup.comnih.gov These systems are minimally composed of two transmembrane domains, which form the channel, and two cytoplasmic nucleotide-binding domains that bind and hydrolyze ATP to power transport. oup.comfrontiersin.org In Gram-negative bacteria, they can form tripartite complexes that span the entire cell envelope. researchgate.netnih.gov

Resistance-Nodulation-Cell Division (RND) Superfamily: Found predominantly in Gram-negative bacteria, RND pumps are complex tripartite systems. mdpi.comnih.gov They consist of an inner membrane transporter protein (the RND component), a periplasmic adaptor protein, and an outer membrane channel. researchgate.netfrontiersin.org This assembly allows the pump to expel substrates from the cytoplasm or periplasm directly into the external medium, making them highly efficient. oup.com RND pumps are energized by the proton motive force and are known for their ability to transport a broad spectrum of antimicrobial agents. oup.comnih.gov

| Family | Energy Source | Typical Structure | Location | Reference |

|---|---|---|---|---|

| MFS (Major Facilitator Superfamily) | Proton Motive Force | Single-component (inner membrane) or tripartite | Gram-positive and Gram-negative | researchgate.netoup.comfrontiersin.org |

| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Multi-domain (inner membrane) or tripartite | Gram-positive and Gram-negative | researchgate.netoup.comnih.gov |

| RND (Resistance-Nodulation-Cell Division) | Proton Motive Force | Tripartite (inner membrane, periplasm, outer membrane) | Gram-negative | mdpi.comresearchgate.netnih.gov |

Specific Bacterial Efflux Systems Implicated in this compound Resistance

While many efflux pumps can transport a wide range of drugs, certain systems are particularly effective at recognizing and expelling macrolides, including this compound.

Efflux-mediated resistance to macrolides, often referred to as the M-phenotype, is characterized by resistance to 14- and 15-membered macrolides (like this compound) but not to lincosamides or streptogramin B antibiotics. nih.gov This resistance is conferred by specific efflux pumps.

mef Genes: The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode efflux pumps belonging to the MFS family. acs.org These genes are often found on mobile genetic elements, facilitating their spread. scienceopen.com In Streptococcus pneumoniae, macrolide resistance commonly involves the mef(E) gene, which is part of an operon that also contains mel (also known as msr(D)). scienceopen.com The expression of both genes is required for efficient efflux and is inducible by 14- and 15-membered macrolides like this compound. scienceopen.comnih.gov Though highly similar, mef(A) and mef(E) are carried on different genetic elements and can have different impacts on bacterial host properties. nih.gov

msr Genes: The msr (macrolide and streptogramin resistance) genes, such as msr(A) and its homolog msr(D)/mel, encode proteins that belong to the ABC transporter superfamily. asm.orgfrontiersin.org In many streptococcal isolates, the mef gene is found in tandem with msr(D). frontiersin.org It is now understood that these two proteins form a functional ABC transporter complex, where Mef acts as the transmembrane domain and Msr(D) provides the ATP-binding domains that power the pump. frontiersin.org Similarly, msr(A) in staphylococci confers resistance to macrolides and is inducible by drugs like this compound. nih.gov

| Gene/Pump | Pump Family | Function/Mechanism | Commonly Found In | Reference |

|---|---|---|---|---|

| Mef(A) / Mef(E) | MFS | Forms transmembrane channel for macrolide efflux. Often works with Msr(D) in a complex. | Streptococcus pneumoniae, Streptococcus pyogenes | nih.govacs.orgscienceopen.com |

| Msr(A) | ABC | ATP-binding protein that powers efflux of macrolides and streptogramins. | Staphylococcus epidermidis, Staphylococcus aureus | nih.govnih.gov |

| Msr(D) / Mel | ABC | ATP-binding component that works with Mef(E) to form a functional ABC transporter. | Streptococcus pneumoniae | frontiersin.orgscienceopen.com |

Multi-Drug Efflux Systems (e.g., AcrAB-TolC, MtrCDE, MexAB-OprM, MexCD-OprJ, CmeABC, AdeABC)

Efflux pumps are a primary mechanism of intrinsic and acquired resistance in bacteria, actively transporting antibiotics out of the cell and reducing the intracellular concentration at the target site. mdpi.comfrontiersin.org In Gram-negative bacteria, tripartite efflux pumps are particularly significant, spanning both the inner and outer membranes. mdpi.com Several Resistance-Nodulation-Division (RND) family pumps are implicated in this compound resistance across various pathogens. nih.gov

The AcrAB-TolC system in Enterobacteriaceae like Escherichia coli is a well-studied RND pump known for its broad substrate specificity, which includes macrolides like this compound. mdpi.comnih.gov Overexpression of the acrAB operon is linked to high-level resistance to multiple antibiotics. mdpi.com Similarly, the MtrCDE pump in Neisseria gonorrhoeae is a key factor in this compound resistance. nih.govnih.gov In Pseudomonas aeruginosa, systems such as MexAB-OprM and MexCD-OprJ contribute to multidrug resistance, although their efficiency in extruding specific macrolides can vary. nih.govresearchgate.net Other notable RND pumps include AdeABC in Acinetobacter baumannii and CmeABC in Campylobacter jejuni. nih.gov

These systems consist of three main components: an inner membrane transporter (like AcrB, MtrD, MexB), a periplasmic membrane fusion protein (like AcrA, MtrC, MexA), and an outer membrane channel (like TolC, MtrE, OprM). nih.gov They utilize the proton motive force to expel a wide array of toxic compounds from the cell. nih.gov

Table 1: Key Multi-Drug Efflux Systems Conferring this compound Resistance

| Efflux System | Bacterial Species Example | Family |

|---|---|---|

| AcrAB-TolC | Escherichia coli, Enterobacter aerogenes mdpi.comnih.gov | RND |

| MtrCDE | Neisseria gonorrhoeae nih.gov | RND |

| MexAB-OprM | Pseudomonas aeruginosa nih.gov | RND |

| MexCD-OprJ | Pseudomonas aeruginosa nih.gov | RND |

| AdeABC | Acinetobacter baumannii nih.gov | RND |

| CmeABC | Campylobacter jejuni nih.gov | RND |

Genetic Regulation and Overexpression of Efflux Pumps (e.g., mtrR mutations)

The expression of efflux pump genes is tightly regulated, and mutations in regulatory genes can lead to the overexpression of these pumps, resulting in clinically significant resistance. A prominent example is the regulation of the mtrCDE operon in Neisseria gonorrhoeae. The mtrR gene encodes a transcriptional repressor that negatively regulates the expression of the mtrCDE efflux pump. nih.govbiorxiv.org

Mutations within the mtrR gene or its promoter region can lead to a non-functional or less effective repressor protein. nih.govasm.org This derepression results in the constitutive overexpression of the MtrCDE pump, which in turn increases the efflux of this compound from the bacterial cell. nih.govbiorxiv.org Research has shown that a single nucleotide deletion (A) in a 13-base-pair inverted repeat within the mtrR promoter is a common mutation causing this overexpression.

Furthermore, studies have revealed that resistance can be amplified through epistatic interactions. For instance, the acquisition of mosaic mtrD alleles, which alter the structure of the pump's transporter protein, coupled with promoter mutations that increase pump expression, leads to higher levels of this compound resistance. nih.govh1.co This combination of structural and regulatory mutations enhances the pump's ability to recognize and transport this compound, contributing to treatment failure. biorxiv.org

Efflux Pump Inhibitors as Resistance Modulators

Given the critical role of efflux pumps in multidrug resistance, inhibiting their function is a promising strategy to restore the efficacy of existing antibiotics like this compound. mdpi.comnih.gov Efflux Pump Inhibitors (EPIs) are molecules that can block these pumps, thereby increasing the intracellular concentration of the antibiotic. nih.gov

One of the most studied EPIs is Phenylalanine-Arginine β-Naphthylamide (PAβN) . mdpi.comnih.gov It acts as a broad-spectrum inhibitor for various RND efflux pumps in Gram-negative bacteria, including AcrAB-TolC. nih.gov Studies have demonstrated that PAβN can act synergistically with this compound against multidrug-resistant E. coli. mdpi.comnih.gov The mechanism involves not only the inhibition of the efflux pump but, at higher concentrations, also the permeabilization of the outer membrane, further enhancing antibiotic entry. mdpi.comnih.gov

The development of effective and non-toxic EPIs for clinical use remains a significant challenge, but they represent a potential solution to combat resistance by rejuvenating the activity of antibiotics that have become ineffective. nih.gov

Enzymatic Inactivation and Modification

Bacteria can neutralize this compound through enzymatic action, either by modifying the drug molecule or by cleaving it. researchgate.netresearchgate.net This inactivation prevents the antibiotic from binding to its ribosomal target.

Macrolide Phosphotransferases (e.g., Mph(A), Mph(B), Mph(D), Mph(E))

Macrolide phosphotransferases (MPHs) are enzymes that inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine (B1220255) sugar, a key structural component for ribosomal binding. mcmaster.canih.gov This modification is GTP-dependent. mcmaster.ca

Several mph genes have been identified, with varying substrate specificities.

Mph(A) : Encoded by the mph(A) gene, this enzyme efficiently inactivates 14- and 15-membered macrolides, including erythromycin and this compound. researchgate.net The mph(A) gene is often found on mobile genetic elements like plasmids, facilitating its spread among different bacterial species, including E. coli and Salmonella. nih.govnih.gov

Mph(B) : This enzyme, encoded by mph(B), can inactivate 14-, 15-, and 16-membered macrolides. nih.gov Initially found in Gram-negative bacteria, it has also been identified in Gram-positive species like Streptococcus uberis. nih.gov

Mph(D) : Similar to Mph(A), Mph(D) primarily inactivates 14-membered macrolides. nih.gov

Mph(E) : The mph(E) gene has been found on the chromosomes of bacteria like Acinetobacter baumannii and on transferable plasmids in species such as Klebsiella pneumoniae. nih.gov

Macrolide Esterases (e.g., Ere(A), Ere(B))

Macrolide esterases (Ere) inactivate this compound and other macrolides by hydrolyzing the macrolactone ring, which is essential for the antibiotic's structural integrity and function. researchgate.netacs.orgnih.gov This cleavage renders the molecule unable to bind to the ribosome. researchgate.net

Two main types of erythromycin esterases have been characterized:

Ere(A) : First identified in a clinical E. coli strain, Ere(A) confers resistance to a majority of clinically used macrolides. nih.gov It effectively hydrolyzes the lactone ring of 14- and 15-membered macrolides. nih.gov

Ere(B) : Discovered shortly after Ere(A), Ere(B) also hydrolyzes 14- and 15-membered macrolides. acs.orgnih.gov Despite having a similar function, Ere(A) and Ere(B) share only about 25% protein sequence identity. nih.gov

The genes encoding these esterases, ere(A) and ere(B), are often located on mobile genetic elements, which contributes to their dissemination among pathogenic bacteria. nih.gov

Table 2: Enzymatic Inactivation Mechanisms of this compound

| Enzyme Class | Gene Examples | Mechanism of Action |

|---|---|---|

| Macrolide Phosphotransferases | mph(A), mph(B), mph(D), mph(E) nih.govnih.gov | Phosphorylation of the 2'-hydroxyl group of the desosamine sugar. mcmaster.ca |

| Macrolide Esterases | ere(A), ere(B) nih.govnih.gov | Hydrolytic cleavage of the macrolactone ring. researchgate.netacs.org |

Genetic Basis of Resistance Acquisition and Dissemination

The spread of this compound resistance is largely driven by the ability of bacteria to acquire resistance genes through horizontal gene transfer (HGT). researchgate.net This process involves the movement of mobile genetic elements, such as plasmids and transposons, between bacteria, even across different species. researchgate.net

Genes conferring resistance to this compound, including those for efflux pumps (mef), phosphotransferases (mph), and ribosomal methylases (erm), are frequently located on these mobile elements. nih.govresearchgate.net For example, the mph(A) gene is commonly found on plasmids in Salmonella and E. coli isolates from food-producing animals, highlighting a potential route of transmission to humans. nih.govnih.gov

Studies have identified plasmids carrying multiple resistance genes, conferring resistance not only to this compound but also to other classes of antibiotics like beta-lactams and aminoglycosides. nih.gov The co-localization of these genes on a single plasmid facilitates the rapid emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.net The acquisition of mosaic alleles, as seen in the mtr operon of N. gonorrhoeae through recombination with other Neisseria species, is another powerful mechanism for gaining resistance. nih.govbiorxiv.org These genetic exchanges underscore the dynamic nature of bacterial evolution and the significant challenge it poses to public health.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| AdeB |

| AdeC |

| Aminoglycosides |

| This compound |

| Beta-lactams |

| Clarithromycin (B1669154) |

| CmeA |

| CmeB |

| CmeC |

| Crystal violet |

| Erythromycin |

| Josamycin |

| Midecamycin |

| MtrC |

| MtrD |

| MtrE |

| Norfloxacin |

| Oleandomycin |

| Phenylalanine-Arginine β-Naphthylamide (PAβN) |

| Polymyxin B |

| Rosaramycin |

| Solithromycin |

| Spiramycin |

| Telithromycin |

| Tetracycline (B611298) |

| Tigecycline |

| TolC |

| Tulathromycin |

Plasmid-Mediated Resistance Genes

Plasmids, which are extrachromosomal DNA molecules, are primary vectors for the rapid dissemination of antibiotic resistance genes among bacteria. For this compound, several plasmid-mediated genes have been identified that confer resistance, primarily through target site modification or enzymatic inactivation of the drug.

The most frequently reported plasmid-encoded genes include those from the erm (erythromycin-resistant methylase) and mph (macrolide phosphotransferase) families. The erm genes, such as erm(B) and the novel erm(42), encode methylase enzymes that modify the 23S rRNA, the target site for this compound in the bacterial ribosome. nih.govnih.gov This methylation prevents the antibiotic from binding effectively, thereby rendering it inactive. The mph genes, particularly mph(A), encode phosphotransferases that inactivate the antibiotic by adding a phosphate (B84403) group. nih.govfrontiersin.orgfrontiersin.org

Research has identified these genes across a range of clinically significant Gram-negative bacteria. In one study, a conjugative plasmid recovered from a clinical Klebsiella pneumoniae strain was found to carry erm(B), erm(42), and mph(A). nih.gov This plasmid could be transferred to Escherichia coli and Salmonella, conferring high-level this compound resistance. nih.gov Similarly, studies on non-typhoidal Salmonella (NTS) have frequently identified the mph(A) gene on various plasmid types, including IncFIB, IncHI2, IncFII, IncC, and IncI1, often associated with multidrug resistance. nih.govfrontiersin.org The presence of these genes on conjugative plasmids highlights the significant risk of their widespread dissemination among pathogenic bacteria. nih.govfrontiersin.org

Table 1: Key Plasmid-Mediated this compound Resistance Genes

| Gene | Resistance Mechanism | Associated Bacteria | Plasmid Incompatibility (Inc) Groups |

|---|---|---|---|

mph(A) |

Macrolide phosphotransferase (drug inactivation) | Salmonella enterica, Shigella spp., E. coli, K. pneumoniae nih.govfrontiersin.orgfrontiersin.org | IncFIB, IncHI2, IncFII, IncC, IncI1 nih.govfrontiersin.org |

erm(B) |

23S rRNA methylase (target modification) | K. pneumoniae, Salmonella spp. nih.govnih.gov | IncFIB/IncHI1B nih.gov |

erm(42) |

23S rRNA methylase (target modification) | K. pneumoniae, Salmonella spp. nih.govnih.gov | IncFIB/IncHI1B nih.gov |

Transposon and Integrative Conjugative Elements (ICEs)

The mobility of resistance genes like mph(A) and erm(B) is often facilitated by their inclusion within larger mobile genetic elements, such as transposons and integrative conjugative elements (ICEs). frontiersin.orgfrontiersin.org These elements can move within a genome or be transferred between bacteria, carrying cassettes of multiple resistance genes.

Transposons are segments of DNA that can move from one location to another within a cell's genome. The mph(A) gene, for instance, is frequently found within a genetic structure flanked by insertion sequences, such as IS26-mph(A)-mrx(A)-mphR(A)-IS6100. nih.gov This arrangement can be located on various plasmids and is often associated with class 1 integrons, which are genetic platforms known for capturing and expressing resistance gene cassettes. nih.gov

ICEs, also known as conjugative transposons, are a major driver for the spread of antibiotic resistance. nih.gov These elements integrate into the host chromosome but can excise themselves to form a circular intermediate that is then transferred to a recipient cell via conjugation. nih.govfrontiersin.org ICEs are significant because they can carry a wide array of genes, including those conferring resistance to multiple classes of antibiotics like β-lactams, tetracyclines, and macrolides. frontiersin.org For example, the ICE Tn916 is a well-studied element in Gram-positive bacteria that carries the tetracycline resistance gene tet(M) and can mobilize other resistance elements. frontiersin.orgunesp.br ICEs from the ICEHpa1 family have been shown to carry multiple resistance genes on small transposons, increasing the likelihood of their capture and co-dissemination. frontiersin.org The presence of resistance genes within these highly mobile elements presents a formidable challenge to controlling the spread of this compound resistance. nih.gov

Table 2: Examples of Mobile Genetic Elements Carrying Resistance Genes

| Element Type | Example Element | Associated Resistance Genes | Mechanism of Mobility |

|---|---|---|---|

| Transposon | IS26-flanked region | mph(A) nih.gov |

Transposition, often plasmid-mediated nih.gov |

| Transposon | Tn10 | tet (tetracycline resistance) frontiersin.org |

Transposition frontiersin.org |

| Integrative Conjugative Element (ICE) | Tn916 | tet(M) (tetracycline resistance) frontiersin.orgunesp.br |

Integration, excision, and conjugation frontiersin.org |

| Integrative Conjugative Element (ICE) | ICEHpa1 Family | Multiple, including resistance to β-lactams, tetracyclines, macrolides frontiersin.org | Self-transmissible via a Type IV Secretion System frontiersin.org |

Chromosomal Mutations and Horizontal Gene Transfer

While the acquisition of resistance genes is a primary mechanism, resistance to this compound can also arise from mutations within the bacterial chromosome. These mutations typically alter the drug's target site or affect the expression of efflux pumps that expel the antibiotic from the cell. Horizontal gene transfer (HGT) plays a critical role in the spread of these resistance-conferring chromosomal mutations between bacteria. frontiersin.orgcdnsciencepub.com

In Neisseria gonorrhoeae, chromosomal mutations are a key source of this compound resistance. Mutations in the promoter region of the mtrR gene, which encodes a repressor for the MtrCDE efflux pump, can lead to the pump's overexpression and increased expulsion of this compound from the cell. frontiersin.orgresearchgate.net Additionally, mosaic-like sequences within the mtrD gene, which encodes a component of the pump, have been linked to resistance. frontiersin.orgresearchgate.net These mosaic alleles are thought to have originated through HGT from other Neisseria species. researchgate.net

HGT, which can occur through transformation (uptake of naked DNA), transduction (phage-mediated transfer), or conjugation, allows for the exchange of these mutated chromosomal regions. cdnsciencepub.comnih.gov For instance, resistance alleles of core chromosomal genes can be transferred and integrated into a recipient's genome through homologous recombination. cdnsciencepub.com This process has been particularly important in the development of resistance in genes like penA and the mtrCDE operon in N. gonorrhoeae. frontiersin.org Studies have also suggested that HGT of 50S ribosomal protein genes, such as rplB and rplD, containing mutations may contribute to macrolide resistance, potentially by compensating for fitness costs associated with other resistance mutations. frontiersin.org The interplay between the emergence of chromosomal mutations and their subsequent spread via HGT highlights a complex evolutionary pathway to high-level antibiotic resistance. oup.com

Table 3: Chromosomal Mutations and HGT in this compound Resistance

| Gene/Region | Mutation Type | Effect | Associated Bacterium | Role of HGT |

|---|---|---|---|---|

mtrR promoter |

Point mutations, insertions frontiersin.orgresearchgate.net | Increased expression of MtrCDE efflux pump | Neisseria gonorrhoeae frontiersin.orgresearchgate.net | Transfer of mutated alleles via transformation frontiersin.org |

mtrD |

Mosaic alleles frontiersin.orgresearchgate.net | Altered efflux pump function | Neisseria gonorrhoeae frontiersin.orgresearchgate.net | Interspecies transfer of mosaic sequences researchgate.net |

23S rRNA (rrl) |

Point mutations frontiersin.org | Altered drug target site | Neisseria gonorrhoeae frontiersin.org | Transfer of mutated ribosomal genes frontiersin.org |

50S ribosomal protein genes (rplB, rplD) |

Point mutations frontiersin.org | Potentially compensates for fitness costs of other resistance mutations frontiersin.org | Neisseria gonorrhoeae frontiersin.org | Transfer of mutated ribosomal protein genes frontiersin.org |

Pharmacological Insights Non Clinical and Mechanistic Focus

Cellular Uptake and Intracellular Accumulation Mechanisms

Azithromycin (B1666446) is well-recognized for its substantial accumulation within various host cells, particularly phagocytes such as neutrophils and macrophages. This intracellular concentration is a key feature of its pharmacokinetic profile, contributing to its delivery to sites of infection. nih.govresearchgate.net The mechanisms governing this uptake and accumulation are multifaceted.

Studies have demonstrated that this compound is massively accumulated by human polymorphonuclear leukocytes (PMNs). nih.gov This uptake does not appear to be dependent on cellular metabolism, suggesting a passive diffusion mechanism. nih.govasm.org The basic nature of the this compound molecule is thought to contribute to its trapping within the acidic environment of lysosomes, a phenomenon known as lysosomotropic trapping. asm.org Once protonated within these organelles, the molecule is less able to diffuse back across the lysosomal membrane, leading to high intracellular concentrations. nih.gov In human PMNs, the ratio of cellular to extracellular drug concentration has been observed to be as high as 387.2 after two hours. nih.gov

The release of this compound from these cells is notably slow but can be enhanced by agents that neutralize lysosomal pH, which supports the ion-trapping mechanism. nih.gov Phagocytosis has also been shown to enhance the release of the accumulated drug, suggesting a mechanism for targeted delivery at the site of infection. asm.org

Table 1: Cellular Accumulation of this compound

| Cell Type | Concentration Ratio (Intracellular/Extracellular) | Key Findings |

| Human Polymorphonuclear Leukocytes (PMNs) | 226:1 | Achieved high intracellular concentrations far exceeding extracellular levels. asm.org |

| Human Polymorphonuclear Leukocytes (PMNs) | 387.2:1 (at 2 hours) | Uptake was not influenced by inhibitors of cellular metabolism. nih.gov |

| Phagocytes | 400-800 times serum concentration | Phagocytes concentrate the drug and transport it to the site of infection. clinpgx.org |

Tissue Distribution and Localization Mechanisms (Preclinical/Animal Models)

Preclinical studies in various animal models, including mice, rats, dogs, and cynomolgus monkeys, have consistently demonstrated the extensive distribution of this compound into tissues. nih.govasm.org This results in significantly higher concentrations in tissues compared to plasma. Pharmacokinetic studies have revealed tissue-to-plasma concentration ratios of up to 50, indicating substantial tissue binding. efda.gov.et

This wide extravascular penetration is a hallmark of this compound's pharmacokinetics. nih.gov Area-under-the-curve (AUC) ratios for tissue to plasma have been shown to range from 13.6 to 137 in animal models. nih.gov High concentrations are achieved in key infection sites such as the lungs, tonsils, and prostate. efda.gov.et In murine models, this compound has been shown to effectively penetrate lung tissue. nih.govresearchgate.net

The mechanism for this extensive tissue distribution is linked to its rapid uptake by phagocytic cells, which then migrate to infected tissues, effectively delivering the drug to where it is needed. nih.gov Following infiltration of PMNs in a mouse model, a sixfold increase in this compound concentration was observed in the peritoneal cavity, with most of the drug being intracellular. asm.org This cellular transport mechanism contributes to the high and sustained drug levels at the site of infection, even as plasma concentrations decline. nih.gov

Table 2: Tissue/Plasma AUC Ratios in Animal Models

| Animal Model | This compound Tissue/Plasma AUC Ratio |

| Various | 13.6 to 137 |

Data from preclinical studies in various animal models. nih.gov

Biotransformation Pathways (Metabolic Mechanisms)

This compound undergoes limited metabolism in the body. topessences.com The liver is the principal site for the biotransformation that does occur. nih.govnih.gov A significant portion of an administered dose is excreted unchanged, primarily in the bile. clinpgx.orgnbinno.com The metabolism that does take place results in the formation of inactive metabolites. nih.gov One of the identified metabolites is desmethyl-azithromycin. topessences.com Studies involving enriched activated sludge cultures have also identified various biotransformation products, indicating potential environmental degradation pathways. nih.gov

Unlike other macrolide antibiotics such as erythromycin (B1671065) and clarithromycin (B1669154), this compound is characterized as a weak inhibitor of the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. nih.govnih.govbmj.combmj.com This structural difference, specifically the presence of a methyl-substituted nitrogen in its 15-membered ring, prevents the formation of inactive complexes with CYP3A4 that is seen with other macrolides. clinpgx.orgnih.gov Mechanistic studies have shown that this compound interferes poorly with the cytochrome P-450 system in vitro. nih.gov While it is considered a weak substrate for CYP3A4, it is minimally metabolized by the enzyme and does not significantly induce or inhibit its activity. clinpgx.orgresearchgate.net This results in a lower potential for drug-drug interactions compared to macrolides that are potent CYP3A4 inhibitors. nih.gov

Non Antimicrobial and Pleiotropic Effects: Mechanistic Investigations

Immunomodulatory Mechanisms

Azithromycin's immunomodulatory capabilities are multifaceted, impacting a wide array of immune cells and inflammatory processes. researchgate.net The drug is known to alter inflammatory cell signaling, influence the behavior of key immune cells like neutrophils and macrophages, and modulate specific signaling pathways, thereby recalibrating the immune response. researchgate.netnih.gov Unlike broad immunosuppressants, This compound (B1666446) appears to shift the inflammatory environment towards a state of regulation and repair rather than causing complete immune suppression. researchgate.netnih.gov

Modulation of Cytokine and Chemokine Production

A cornerstone of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines and chemokines. nih.gov In various in vivo and in vitro models, this compound has been shown to significantly reduce the levels of several key inflammatory mediators.

In an in vivo study of lung inflammation, pretreatment with this compound led to a notable decrease in the bronchoalveolar lavage concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org Similarly, studies have consistently reported a decrease in Interleukin-6 (IL-6) concentrations following this compound administration. nih.gov The production of Interleukin-8 (IL-8), a potent neutrophil chemoattractant, is also frequently reported to be diminished by macrolides. nih.gov

Research has also highlighted this compound's impact on other significant cytokines. In human monocytes, this compound inhibited the production of IL-12p70. plos.org In lung transplant recipients, its use was associated with reduced levels of Interleukin-1 beta (IL-1β) and IL-8. nih.gov While one study in this context did not find a change in sputum concentrations of Interleukin-17 (IL-17), it concluded that this compound decreased IL-17+ T cell-mediated airway inflammation. nih.gov Further research has indicated that this compound can decrease levels of IL-17A. patsnap.com In T-lymphocytes, this compound treatment has been shown to inhibit the production of Interferon-gamma (IFN-γ). nih.gov

Conversely, some studies suggest a more complex, and at times, pro-inflammatory role. In a study on sarcoidosis, this compound treatment was associated with an increase in LPS-stimulated TNF and unstimulated IL-8 production at the protein level. nih.gov

Table 1: Effect of this compound on Key Cytokines and Chemokines

| Cytokine/Chemokine | Reported Effect of this compound | Context/Cell Type | Citation |

|---|---|---|---|

| TNF-α | Decrease | Lung inflammation models, Monocytes/Macrophages | frontiersin.orgnih.govplos.org |

| IL-6 | Decrease | Various infection and non-infection models, Macrophages | nih.govnih.govplos.org |

| IL-8 (CXCL8) | Decrease | Neutrophils, Lung transplant recipients | nih.govnih.gov |

| IL-1β | Decrease | Lung transplant recipients | nih.govnih.gov |

| IFN-γ | Decrease | T-lymphocytes | nih.gov |

| IL-12 | Decrease | Human monocytes (M1 macrophages) | plos.org |

| IL-17A | Decrease | T-cells from patients with Diffuse Panbronchiolitis (DPB) | patsnap.com |

Inhibition of NF-κB Signaling Pathways

A critical molecular mechanism underlying this compound's anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netdrugbank.com NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.

This compound has been demonstrated to suppress the activation of NF-κB in multiple studies. nih.gov The primary mechanism involves preventing the nuclear translocation of the activated p65 subunit of NF-κB. By keeping NF-κB sequestered in the cytoplasm, this compound effectively blocks the transcription of its target inflammatory genes. frontiersin.org

Effects on Neutrophil Function

Neutrophils are key players in the acute inflammatory response, and their activity is significantly modulated by this compound. The effects are complex and appear to be time- and concentration-dependent, involving an initial stimulation followed by a delayed anti-inflammatory action.

Influx: this compound has been shown to blunt the influx of neutrophils into sites of inflammation, such as the lungs. nih.govnih.gov This reduction in neutrophil recruitment is a key component of its anti-inflammatory effect. In a murine model of endobronchial infection, this compound treatment resulted in a profound anti-inflammatory effect, primarily by attenuating neutrophil chemotactic response, without altering the bacterial load.

Degranulation: Studies in healthy volunteers receiving this compound showed an initial degranulating effect, with a rapid decrease in azurophilic granule enzyme activities within the neutrophils and a corresponding increase in serum. This suggests an acute stimulation of neutrophil activity.

Oxidative Burst: The effect on the oxidative burst, a critical neutrophil function for killing pathogens, also shows a biphasic pattern. An initial enhancement of the oxidative response to stimuli was observed shortly after this compound administration. However, this was followed by a delayed downregulation of the oxidative burst, which can persist for up to 28 days after the last dose, contributing to a long-term anti-inflammatory effect. Some in vitro studies have also shown that this compound can inhibit the respiratory burst in a concentration-dependent manner.

Apoptosis: this compound has been found to induce and accelerate apoptosis (programmed cell death) in neutrophils. This pro-apoptotic effect is significant because the timely removal of neutrophils from an inflammatory site is crucial for the resolution of inflammation and prevention of further tissue damage. This compound appears to induce apoptosis more rapidly and at lower concentrations than other macrolides like erythromycin (B1671065).

Macrophage Polarization and Regulatory Functions

This compound plays a crucial role in modulating macrophage function, notably by promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory and reparative (M2) phenotype. researchgate.net This polarization is a key mechanism behind its ability to resolve inflammation and facilitate tissue repair. nih.gov

Classically activated M1 macrophages, typically induced by signals like IFN-γ and lipopolysaccharide (LPS), are involved in pathogen clearance and pro-inflammatory responses. plos.org In contrast, alternatively activated M2 macrophages contribute to the resolution of inflammation and tissue remodeling, producing mediators like arginase-1 and IL-10. plos.org

This compound treatment has been shown to induce macrophage characteristics consistent with M2 polarization, both in vitro and in vivo. In murine macrophage cell lines, this compound inhibits the expression of pro-inflammatory M1 cytokines like IL-12 and IL-6, while increasing the production of M2 markers such as arginase-1 and mannose receptor. plos.org In human monocytes, this compound inhibited the production of M1 proteins and increased the expression of M2 proteins like IL-10 and CCL18. plos.org This shift towards a regulatory macrophage response leads to reduced inflammation and has been shown to improve outcomes in models of pneumonia, spinal cord injury, and myocardial infarction. plos.org The mechanism for this polarization involves the inhibition of the STAT1 and NF-κB signaling pathways, which are critical for the M1 phenotype.

Table 2: Impact of this compound on Macrophage Polarization

| Macrophage Phenotype | Effect of this compound | Key Markers/Functions Affected | Citation |

|---|---|---|---|

| M1 (Pro-inflammatory) | Inhibition | Decreased production of IL-12, IL-6, TNF-α; Inhibition of STAT1 and NF-κB signaling | plos.org |

| M2 (Anti-inflammatory/Regulatory) | Promotion | Increased production of Arginase-1, IL-10, CCL18; Increased expression of Mannose Receptor | plos.org |

Modulation of Toll-like Receptor (TLR) Signaling

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a fundamental role in the innate immune system by recognizing microbial components and triggering inflammatory responses. Emerging evidence indicates that this compound can modulate TLR signaling, adding another layer to its immunomodulatory profile.

Specifically, this compound has been shown to directly interfere with TLR-7 signaling. TLR-7 recognizes single-stranded viral RNA and its activation, particularly in dendritic cells, is implicated in certain inflammatory conditions. A study investigating the effects of this compound on dendritic cells found that it impaired TLR-7 signaling by decreasing the acidification of lysosomes. This disruption of the lysosomal environment interferes with the proper maturation and signaling function of TLR-7. As a consequence of this impaired signaling, this compound was shown to decrease the activation of dendritic cells and reduce the accumulation of immune cells in a model of skin inflammation. This suggests that by targeting the TLR-7 pathway, this compound can temper specific innate immune responses.

Impact on T-lymphocyte Subsets and Pathways

This compound also exerts significant immunomodulatory effects on the adaptive immune system, particularly on T-lymphocytes. nih.gov These effects involve the modulation of key signaling pathways and the function of specific T-cell subsets.

CD27 Pathway: Recent research has identified the CD27 pathway as a target for this compound. nih.gov this compound treatment leads to the downregulation of surface CD27 expression on T-cells and increases its release as soluble CD27. nih.gov This is significant because CD27high (hi) T-cells, which are highly proliferative, were found to be defective in their ability to expand after exposure to this compound. nih.gov

Th1/Tc1 Depletion: Functionally, this compound treatment results in a marked depletion of pro-inflammatory T-helper 1 (Th1) and cytotoxic T-lymphocyte 1 (Tc1) subsets. nih.gov This depletion is associated with a reduction in the production of the key Th1 cytokine, IFN-γ. nih.gov

mTOR Pathway: The mechanism for these effects on T-cells is linked to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to reduce the phosphorylation of the S6 ribosomal protein, a downstream target of mTOR, indicating inhibition of the pathway's activity. patsnap.com This inhibition of mTOR contributes to the observed impairment in T-cell proliferation and effector function. nih.gov Furthermore, this compound can promote apoptosis in T-cells, which may be linked to its impact on these critical signaling pathways. patsnap.com

Anti-Inflammatory Mechanisms

This compound's anti-inflammatory properties are well-documented and are attributed, at least in part, to its influence on immune cells like macrophages. nih.gov The drug is known to modulate various cellular processes involved in inflammation, such as NF-κB signaling and inflammasome activation. nih.gov Unlike broad immunosuppressants, this compound appears to shift the inflammatory response, particularly in macrophages, towards regulation and repair. nih.gov

Reduction of Pro-inflammatory Mediators

A primary mechanism of this compound's anti-inflammatory action is its ability to decrease the production of pro-inflammatory mediators. nih.gov Research has consistently shown that this compound can reduce the expression of key pro-inflammatory cytokines. researchgate.net

Cytokine and Chemokine Inhibition: In various models, this compound has been demonstrated to suppress the synthesis of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.govcuriousclinicians.comnih.gov It also inhibits other inflammatory mediators, including Interleukin-1β (IL-1β) and Interleukin-12 (IL-12). researchgate.netnih.gov This reduction in inflammatory mediators can lead to decreased neutrophil influx, a key component of the inflammatory response. nih.govcuriousclinicians.com Studies have shown that this compound inhibits IL-8 release in the airways of patients with chronic airway diseases. curiousclinicians.com

Signaling Pathway Modulation: The suppression of these mediators is linked to this compound's ability to interfere with key inflammatory signaling pathways. It has been shown to prevent the nuclear translocation of activated NF-κB subunits, a critical step in the upregulation of pro-inflammatory gene expression. nih.gov Furthermore, this compound can inhibit the activation of activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK), which are also involved in the regulation of pro-inflammatory cytokine production. proquest.com

Eicosanoid and Arachidonic Acid Production: In LPS-stimulated macrophage cell lines, this compound has been found to decrease the production of arachidonic acid and eicosanoids, which are potent inflammatory molecules. nih.govnih.gov This effect is thought to be due to interactions with cytosolic phospholipase A₂ (cPLA₂), potentially by hindering the enzyme's translocation or its physical interaction with substrates. nih.gov

The following table summarizes the effect of this compound on various pro-inflammatory mediators as reported in research studies.

| Mediator | Effect of this compound | Research Model |

| Interleukin-6 (IL-6) | Inhibition/Reduction | LPS-stimulated J774A.1 cells, CF alveolar macrophages. nih.govnih.gov |

| Interleukin-8 (IL-8) | Inhibition/Reduction | Airways of patients with chronic airway disease. curiousclinicians.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction | CF alveolar macrophages. nih.gov |

| Interleukin-1β (IL-1β) | Reduction | CF alveolar macrophages. nih.gov |

| Arachidonic Acid | Inhibition of release | LPS-stimulated J774A.1 cells. nih.gov |

| Prostaglandin E₂ (PGE₂) | Inhibition | LPS-stimulated J774A.1 cells. nih.gov |

| Nitric Oxide Synthase-2 (NOS-2) | Reduction | LPS-stimulated CF macrophages. nih.gov |

| Chemokine (C-C motif) ligand 2 (CCL-2) | Reduction | CF alveolar macrophages. nih.gov |

Alterations in Epithelial Cell Integrity

This compound has been shown to positively influence the integrity of the epithelial barrier, a crucial defense mechanism in organs like the respiratory tract. atsjournals.orgdiscovermednews.com

Enhancement of Barrier Function: Studies using in vitro models of human airway epithelia have demonstrated that this compound can increase transepithelial electrical resistance (TER), an indicator of enhanced epithelial barrier function and decreased permeability. atsjournals.orgdiscovermednews.comnih.gov This effect suggests that this compound strengthens the connections between epithelial cells.

Protection Against Bacterial Virulence Factors: Virulence factors secreted by bacteria like Pseudomonas aeruginosa, such as rhamnolipids, can disrupt epithelial integrity by reducing TER and causing the rearrangement of tight junctions. atsjournals.orgnih.gov Pretreatment of bronchial epithelial cells with this compound has been shown to attenuate this damage and facilitate the recovery of the epithelial barrier. atsjournals.orgnih.gov This protective effect appears to be independent of its direct antimicrobial activity. nih.gov

Modulation of Tight Junction Proteins: The enhancement of barrier function by this compound is associated with its impact on tight junction proteins. Research has indicated that this compound can affect the expression of these crucial proteins, contributing to a more robust epithelial layer. atsjournals.orgnih.gov Specifically, studies have shown that this compound can increase the expression of key tight junction proteins like claudin-1 and occludin following viral infection, leading to improved epithelial cohesion. nih.gov

Research findings on the effect of this compound on epithelial cell integrity are summarized in the table below.

| Parameter | Effect of this compound | Experimental Model |

| Transepithelial Electrical Resistance (TER) | Increased | Human airway epithelial cell line (VA10). atsjournals.orgdiscovermednews.comnih.gov |

| Epithelial Permeability | Decreased | Human airway epithelial cell line (VA10). discovermednews.com |

| Epithelial Cell Layer Thickness | Increased | Human airway epithelial cell line (VA10). discovermednews.com |

| Tight Junction Protein Expression (Claudin-1, Occludin) | Increased | Human rhinovirus-infected airway epithelial cells. nih.gov |

| Protection against P. aeruginosa virulence factors | Attenuated TER reduction and TJ rearrangement | Air-liquid interface model of human airway epithelia. atsjournals.orgnih.gov |

Anti-Biofilm Mechanisms

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. This compound has demonstrated significant activity against biofilms, a property that is distinct from its bactericidal effects and contributes to its clinical utility in chronic infections. nih.govbrieflands.com

Inhibition of Biofilm Formation and Adherence

This compound can interfere with the initial stages of biofilm development at concentrations below those that inhibit bacterial growth (sub-MIC). nih.govnih.gov

Delayed Biofilm Development: In flow cell models, sub-MICs of this compound have been shown to delay the initial formation of Pseudomonas aeruginosa biofilms. nih.govasm.org This effect is thought to be due to subtle alterations in bacterial components that influence their initial adherence. nih.gov

Reduction of Motility: The formation of biofilms is often dependent on bacterial motility. This compound has been found to significantly reduce the swarming and twitching motility of P. aeruginosa, which in turn inhibits biofilm formation. frontiersin.org

Broad-Spectrum Anti-Biofilm Activity: The inhibitory effect of this compound on biofilm formation is not limited to P. aeruginosa. It has also been observed to inhibit biofilm formation by other pathogens, including Staphylococcus xylosus, Haemophilus influenzae, and Porphyromonas gingivalis. nih.govfrontiersin.orgnih.gov

The following table highlights the inhibitory effects of this compound on biofilm formation across different bacterial species.

| Bacterial Species | Effect on Biofilm Formation | Reference |

| Pseudomonas aeruginosa | Delayed initial formation, reduced biomass and thickness. nih.govnih.gov | nih.govnih.gov |

| Staphylococcus xylosus | Significant inhibition. | frontiersin.org |

| Nontypeable Haemophilus influenzae | Substantially decreased biomass and maximal thickness. nih.gov | nih.gov |

| Porphyromonas gingivalis | Inhibition at subinhibitory concentrations. | nih.gov |

| Klebsiella pneumoniae | Inhibition of biofilm growth. | biorxiv.org |

Disruption of Mature Biofilms